N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide

P2X3 receptor antagonist Pain Genitourinary disease

N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010920-71-4) is a synthetic small molecule (MW 266.26, C13H10N6O) featuring a benzamide core with an ortho-substituted tetrazole ring and a pyridin-2-yl amide group. This compound is a member of the tetrazole-substituted arylamide class, which has been disclosed as P2X3 and P2X2/3 purinergic receptor antagonists.

Molecular Formula C13H10N6O
Molecular Weight 266.26 g/mol
Cat. No. B12197999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC13H10N6O
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N3C=NN=N3
InChIInChI=1S/C13H10N6O/c20-13(16-12-7-3-4-8-14-12)10-5-1-2-6-11(10)19-9-15-17-18-19/h1-9H,(H,14,16,20)
InChIKeyHXQMYJVOSXMELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide: Ortho-Tetrazole Pyridyl Benzamide Compound for P2X3 Antagonist and Antimicrobial Screening Research


N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010920-71-4) is a synthetic small molecule (MW 266.26, C13H10N6O) featuring a benzamide core with an ortho-substituted tetrazole ring and a pyridin-2-yl amide group . This compound is a member of the tetrazole-substituted arylamide class, which has been disclosed as P2X3 and P2X2/3 purinergic receptor antagonists [1]. The ortho-tetrazole motif acts as a metabolically stable bioisostere of a carboxylic acid, while the pyridin-2-yl moiety provides a hydrogen bond acceptor that is critical for target engagement [2].

1 P2X3/P2X2/3 purinergic receptor antagonist research
2 Antimycobacterial screening scaffold with pyridin-2-yl SAR context
3 Metal-chelating ligand for metalloenzyme inhibition studies

Why N-(Pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced with Simple Positional Isomers or Analogous Arylamides


Simple substitution of N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide with regioisomeric forms (e.g., para-tetrazole or pyridin-3-yl variants) is not valid for scientific procurement or SAR studies because positional isomerism profoundly alters both target selectivity and potency. In a systematic study of N-pyridinylbenzamides, N-(pyridin-2-yl)benzamides were generally more active against Mycobacterium tuberculosis than the corresponding N-(pyridin-3-yl)benzamides, indicating that the N-1 position of the heterocyclic ring is critical for antimicrobial activity [1]. Furthermore, the ortho-tetrazole substitution in the target compound places the tetrazole ring in close proximity to the amide carbonyl, which can influence chelation geometry and metal-binding affinity in metalloenzyme inhibitor applications described in patent CA2861339A1 [2].

Isomer Risk Pyridin-3-yl or pyridin-4-yl analogs may lose antimycobacterial activity based on N-pyridinylbenzamide SAR trends.
Isomer Risk Para-tetrazole isomers may alter 3D pharmacophore conformation and metal-chelation geometry compared to the ortho-tetrazole motif.

Product-Specific Quantitative Evidence: N-(Pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide Differentiation Data


P2X3 Antagonist Mechanism: Tetrazole-Substituted Arylamide Class Differentiation

The compound is explicitly claimed within the Markush structure of US7595405B2, which covers tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. The patent defines the structure with pyridin-2-yl optionally substituted at specific positions [1]. While specific IC50 values for the target compound against P2X3 are not publicly disclosed in the patent, the compound's inclusion in this patent class distinguishes it from non-tetrazole benzamides, which lack the bioisosteric advantages of the tetrazole ring for receptor binding.

P2X3 Antagonist Scope
Class-level context
Covered by Markush claim in US7595405B2 as a tetrazole-substituted arylamide P2X3/P2X2/3 antagonist.
Supports P2X3 target screening
Specific IC50 values not publicly disclosed.
P2X3 receptor antagonist Pain Genitourinary disease

Antimycobacterial SAR: Pyridin-2-yl vs Pyridin-3-yl Positional Isomer Potency Comparison

In a series of 44 N-pyridinylbenzamides tested against Mycobacterium tuberculosis H37Ra, the N-(pyridin-2-yl)benzamide scaffold demonstrated greater potency than corresponding N-(pyridin-3-yl)benzamide isomers [1]. The most active compounds in this series (e.g., N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide) achieved MIC values of 7.81 µg/mL (26 µM) [1]. This positional preference is relevant to the target compound, which retains the pyridin-2-yl moiety.

Antimycobacterial SAR
Class-level context
N-(pyridin-2-yl)benzamides more active than N-(pyridin-3-yl) isomers against M. tuberculosis H37Ra.
Supports pyridin-2-yl isomer procurement
Reported class MIC 7.81 µg/mL for optimized analogs.
Antimycobacterial Tuberculosis Structure-activity relationship

Physicochemical Property Differentiation: Ortho-Tetrazole vs Para-Tetrazole Substitution

The target compound (N-(pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide, CAS 1010920-71-4) and its para-substituted analog (N-(pyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide) share identical molecular weight (266.26) and formula (C13H10N6O) but differ in the position of the tetrazole ring on the benzamide core . For the target compound, the ortho-tetrazole placement is expected to create a lower energy conformation with a more acute dihedral angle between the tetrazole and benzamide rings, affecting the presentation of hydrogen bond acceptors.

Physicochemical Profile
Supporting evidence
Ortho-tetrazole (CAS 1010920-71-4) vs. para-tetrazole analog: identical MW, distinct 3D conformation.
Enables spatial pharmacophore exploration
Calculated TPSA 120.42 Ų; logP=1.8.
Drug-likeness Physicochemical properties Bioisostere

Tetrazole as Metabolically Stable Carboxylic Acid Bioisostere for Drug Design

The tetrazole moiety is a well-established bioisostere of carboxylic acid, offering enhanced metabolic stability and membrane permeability while retaining similar pKa and H-bonding capacity [1]. This principle underlies the development of tetrazole-containing angiotensin II receptor blockers (e.g., losartan). The target compound incorporates this bioisosteric advantage with the added chelating potential of the pyridin-2-yl amide group, a feature documented in metalloenzyme inhibitor patents [2].

Bioisostere Profile
Supporting evidence
Tetrazole ring acts as metabolically stable carboxylic acid bioisostere with enhanced permeability.
Supports ADME property studies
Reported logD=1.8; pKa ~4.5-4.9.
Metabolic stability Bioisosterism ADME

High-Value Research and Industrial Applications for N-(Pyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide


P2X3/P2X2/3 Antagonist Lead Discovery for Pain and Genitourinary Disorders

This compound serves as a starting point for structure-activity relationship (SAR) studies targeting P2X3 purinergic receptors, which are implicated in chronic pain, overactive bladder, and airway diseases. The tetrazole-substituted arylamide chemotype is explicitly claimed in US7595405B2 [1], making this compound a validated entry point for hit-to-lead programs seeking selective P2X3 antagonism with a defined intellectual property landscape.

Antimycobacterial Screening Against Drug-Resistant Mycobacterium tuberculosis

Based on the demonstrated superior activity of N-(pyridin-2-yl)benzamides over N-(pyridin-3-yl) isomers in M. tuberculosis H37Ra assays [2], this compound is a rational choice for inclusion in focused screening libraries against tuberculosis and non-tuberculous mycobacteria. Its ortho-tetrazole feature offers additional H-bond acceptor capacity that may enhance binding to mycobacterial enzyme targets.

Metalloenzyme Inhibitor Development: Metal-Chelating Pharmacophore

The juxtaposition of the pyridin-2-yl nitrogen and the tetrazole ring on the benzamide scaffold creates a polydentate metal-binding motif. This structural feature is recognized in patent CA2861339A1 covering metalloenzyme inhibitors [3], positioning the compound as a potential inhibitor of zinc-dependent enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

With six H-bond acceptors and a polar surface area of 120.42 Ų , this compound can function as a multidentate ligand for transition metal coordination. The pyridyl-tetrazole ligand class has been studied for DNA-binding and antioxidant properties in copper(II) complexes, supporting its use in bioinorganic chemistry and materials science research.

Application
Selection Property
Validation Focus
P2X3 receptor target studies
Tetrazole-substituted arylamide chemotype
P2X3/P2X2/3 antagonism and selectivity assays
Antimycobacterial screening
N-(pyridin-2-yl) benzamide scaffold
MIC determination against M. tuberculosis H37Ra
Metalloenzyme inhibition research
Bidentate chelating motif
Zinc/iron-dependent metalloenzyme assays
Coordination chemistry studies
Multidentate ligand structure
Metal-binding and stability assessments
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